molecular formula C15H21N B15068379 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine

4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine

Cat. No.: B15068379
M. Wt: 215.33 g/mol
InChI Key: YXVJGKBUWPDVEU-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2,3-dihydro-1H-inden-1-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.

Another approach involves the use of 4-nitro-3-phenylbutanoic acid as a starting material. This compound is cyclized to form nitromethylindanone, which is then reduced to the corresponding alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over a palladium catalyst produces the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for creating complex chemical entities.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the indene and piperidine moieties This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yl)-1-methylpiperidine

InChI

InChI=1S/C15H21N/c1-16-10-8-13(9-11-16)15-7-6-12-4-2-3-5-14(12)15/h2-5,13,15H,6-11H2,1H3

InChI Key

YXVJGKBUWPDVEU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2CCC3=CC=CC=C23

Origin of Product

United States

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